REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[N+:2]=[N-:3].O[N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18].Cl.C(N=C=NCCCN(C)C)C.O>ClCCl>[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18])=[O:9])=[N+:2]=[N-:3] |f:2.3|
|
Name
|
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCCC(=O)O
|
Name
|
|
Quantity
|
632 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred 12 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the separated organic phase was washed with water (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified via flash chromatography on silica gel (240-400 mesh) in 3:1 (v/v) hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CCCCC(=O)ON1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |